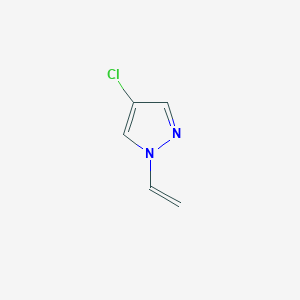

4-氯-1-乙烯基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

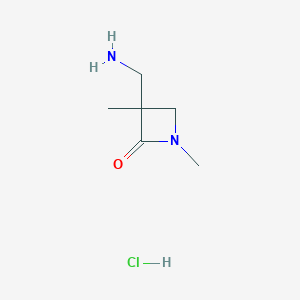

4-Chloro-1-vinyl-1H-pyrazole (4-CVP) is an organic compound that is part of the heterocyclic family of pyrazoles. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 4-CVP is a versatile building block in organic synthesis and can be used in a variety of applications, including as a catalyst, reagent, or inhibitor.

科学研究应用

- 应用: 4-氯-1-乙烯基-1H-吡唑可作为合成各种有机化合物的砌块。 研究人员已经探索了其通过功能化反应构建更复杂分子的用途 .

- 应用: 科学家已经研究了 4-氯-1-乙烯基-1H-吡唑及其衍生物的生物活性。 这些化合物可能作为药物,例如抗菌剂、抗肿瘤剂或抗炎药 .

- 应用: 研究人员已经探索了 4-氯-1-乙烯基-1H-吡唑及其衍生物的光致发光性质。 这些性质使其适用于传感器、成像剂或光电器件 .

- 应用: 科学家已经研究了 4-氯-1-乙烯基-1H-吡唑在各种反应中的催化性质。 其作为绿色和可持续过程催化剂的应用是一个活跃的研究领域 .

合成中间体和化学砌块

生物活性与药物化学

光物理性质与传感应用

材料科学与聚合物化学

工业化学与精细化学合成

催化与绿色化学

作用机制

Target of Action

Pyrazoles, in general, are known to interact with various biological targets due to their versatile nature .

Mode of Action

Pyrazoles are known to interact with their targets through various mechanisms, including hydrogen bonding . The presence of a chlorine atom might influence the compound’s interaction with its targets .

Biochemical Pathways

Pyrazoles are known to be involved in various biochemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Pharmacokinetics

The presence of a vinyl group and a chlorine atom may influence these properties .

Result of Action

Pyrazoles are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The stability and activity of pyrazoles can be influenced by factors such as temperature, pH, and the presence of other substances .

实验室实验的优点和局限性

The advantages of using 4-chloro-1-vinyl-1H-pyrazole for laboratory experiments include its low cost, its availability in a variety of forms, and its versatility in organic synthesis. Its main limitation is its instability, which can lead to the formation of by-products.

未来方向

Future research into 4-chloro-1-vinyl-1H-pyrazole should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. In addition, further research should focus on improving the stability of 4-chloro-1-vinyl-1H-pyrazole and developing new methods for its synthesis and use. Additionally, research should focus on investigating the potential of 4-chloro-1-vinyl-1H-pyrazole as a catalyst for organic transformations and as an inhibitor of enzymes. Finally, research should focus on exploring the potential of 4-chloro-1-vinyl-1H-pyrazole as a therapeutic agent for various diseases and conditions.

合成方法

The synthesis of 4-chloro-1-vinyl-1H-pyrazole can be accomplished in two ways, either via a direct reaction of a chloroalkene with hydrazine or via a condensation reaction of a chloroalkene and a hydrazine derivative. The direct reaction involves the reaction of a chloroalkene with hydrazine in the presence of a base to form the desired 4-chloro-1-vinyl-1H-pyrazole. The condensation reaction involves the reaction of a chloroalkene with a hydrazine derivative, such as ethylhydrazine, in the presence of a base to form the desired 4-chloro-1-vinyl-1H-pyrazole.

属性

IUPAC Name |

4-chloro-1-ethenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIKJZWEAVLCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)

![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2468037.png)

![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2468038.png)

![9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2468040.png)

![3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2468047.png)

![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)

![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)